Indazole, 3-((3-morpholinopropyl)amino)- is a chemical compound characterized by its unique structure and potential applications in medicinal chemistry. This compound belongs to the indazole class of heterocyclic compounds, which are known for their diverse biological activities. The specific structure of this compound includes a morpholinopropyl group attached to the nitrogen atom of the indazole ring, which may enhance its pharmacological properties.
The synthesis and characterization of indazole derivatives, including 3-((3-morpholinopropyl)amino)-, have been documented in various scientific literature and patents. Notably, the synthesis methods often involve reactions with known indazole precursors and subsequent modifications to introduce the morpholinopropyl group .
The synthesis of indazole derivatives typically involves several key steps:
The reaction conditions can vary significantly:
The molecular structure of indazole, 3-((3-morpholinopropyl)amino)- features:
The molecular formula for this compound is typically represented as , indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. Detailed structural analysis can be performed using techniques such as nuclear magnetic resonance spectroscopy or X-ray crystallography to confirm its three-dimensional arrangement.
Indazole derivatives undergo various chemical reactions that can modify their biological activity:
The conditions for these reactions often include:
The mechanism of action for indazole derivatives like 3-((3-morpholinopropyl)amino)- is often linked to their ability to interact with biological targets such as enzymes or receptors. For example:
Biological assays demonstrate that these compounds can affect cell signaling pathways, potentially leading to apoptosis in cancer cells. Quantitative data from cell viability assays provide insight into their potency and efficacy.
Indazole, 3-((3-morpholinopropyl)amino)- typically exhibits:
Chemical stability is an important consideration:
Relevant data from studies indicate that these properties play a critical role in determining the compound's suitability for pharmaceutical applications.
Indazole, 3-((3-morpholinopropyl)amino)- has several scientific uses:
The indazole nucleus—a bicyclic aromatic system comprising fused benzene and pyrazole rings—has evolved from a chemical curiosity to a privileged scaffold in medicinal chemistry. Early studies recognized two tautomeric forms (1H-indazole and 2H-indazole), with 1H-indazole being thermodynamically stable and biologically predominant [1]. Initial interest focused on natural product-inspired syntheses, but indazoles rarely occur naturally. Instead, their synthetic versatility enabled systematic exploration. By the 1990s, research revealed indazole’s broad pharmacological potential, including anti-inflammatory (benzydamine), antifungal, and antiarrhythmic activities [1] [4].
The 2000s marked a transformative period with FDA approvals of indazole-based kinase inhibitors. Pazopanib (VEGFR/PDGFR inhibitor, 2009) and niraparib (PARP inhibitor, 2017) exemplified indazole’s capacity to target critical oncology pathways [1] [4]. Axitinib (VEGFR inhibitor, 2012) further validated indazole’s role in blocking angiogenesis. These drugs share a common pharmacodynamic advantage: the indazole core facilitates hydrogen bonding with kinase hinge regions (e.g., Met149 in JNK3) while its planar structure supports π-stacking in hydrophobic pockets [5] [10]. Between 2016–2020, >66% of FDA-approved anticancer agents incorporated indazole, underscoring its dominance in targeted therapies [4].
Table 1: Key Milestones in Indazole-Based Drug Development
Year | Compound | Therapeutic Target | Clinical Application |
---|---|---|---|
2009 | Pazopanib | VEGFR/PDGFR | Renal cell carcinoma |
2012 | Axitinib | VEGFR | Renal cell carcinoma |
2017 | Niraparib | PARP | Ovarian/breast cancer |
2021 | Entrectinib | TRK/ROS1/ALK | NSCLC/NTRK+ solid tumors |
The C3 position of indazole serves as a strategic site for chemical modification, profoundly influencing target engagement and selectivity. Introducing amino groups (-NH₂) at C3 transforms the electronic profile of indazole, enhancing hydrogen-bond donor/acceptor capacity and enabling salt bridge formation with aspartate/glutamate residues in binding pockets [6] [8]. For instance, 3-amino substituted indazoles exhibit up to 50-fold higher affinity for tubulin’s colchicine site compared to unsubstituted analogs by forming critical hydrogen bonds with β-tubulin residues (e.g., Asn101, Asp251) [6] [8].
Structure-activity relationship (SAR) studies reveal that secondary and tertiary 3-amino derivatives further optimize pharmacokinetics. N-Acylated 3-aminoindazoles (e.g., amide-linked aryl groups) improve metabolic stability by shielding the amine from oxidative deamination [6]. In microtubule-targeting agents, trans-3-amino-4-aryl-azetidinone indazole hybrids demonstrated IC₅₀ values of 14–564 nM against colon cancer (SW48) cells. The most potent derivative (compound 11i, IC₅₀ = 14.0 nM) achieved activity through hydrogen bonding with Asnα101 and Aspβ251 of tubulin, alongside hydrophobic interactions with Valβ238/Cysβ241 [6]. Additionally, 3-((alkylamino)methyl)indazoles enhance blood-brain barrier penetration—a critical feature for CNS-targeted kinase inhibitors like JNK3 blockers [10].
Morpholinopropylamine (3-morpholinopropan-1-amine) is a versatile pharmacophore component that imparts distinct physicochemical and target-binding advantages to indazole derivatives. Morpholine—a six-membered heterocycle with oxygen and nitrogen atoms—enhances aqueous solubility through its polar oxygen atom while the tertiary nitrogen supports protonation-dependent membrane permeability [3] [7]. The propyl linker provides conformational flexibility, enabling optimal positioning of the morpholine ring within enzymatic pockets.
In kinase inhibitors, morpholinopropylamino groups frequently occupy the solvent-accessible region adjacent to the ATP-binding cleft, forming water-mediated hydrogen bonds and van der Waals contacts. For example, in p38α MAPK inhibitors, morpholine oxygen atoms coordinate with Lys53 or Asp168 residues, stabilizing the DFG-out conformation [7] [10]. The morpholine nitrogen may also participate in cation-π interactions with aromatic residues (e.g., Tyr35) in the P-loop [10]. Beyond binding, morpholine derivatives resist plasma esterase hydrolysis and reduce P-glycoprotein efflux, enhancing oral bioavailability. Drugs like aprepitant (anti-emetic) and finafloxacin (antibacterial) leverage morpholine for these properties [3] [7].
Table 2: Electrostatic and Hydrophobic Contributions of Morpholinopropylamine
Component | Role in Pharmacophore | Target Interaction Example |
---|---|---|
Morpholine oxygen | Hydrogen-bond acceptor | Coordination with Lys93 (JNK3) |
Tertiary nitrogen | Modulates logP; supports salt bridge formation | Cation-π interaction with Tyr35 (p38α) |
Propyl linker | Provides rotational freedom | Optimal placement in solvent-exposed regions |
Aliphatic chain | Enhances membrane permeability | Hydrophobic contact with Leu107 (VEGFR2) |
Integrating morpholinopropylamine with 3-aminoindazole creates synergistic effects: the indazole core anchors the molecule in the target’s hydrophobic pocket, while the morpholinopropyl side chain fine-tunes solubility and off-target selectivity. This design strategy has yielded compounds with >100-fold selectivity for JNK3 over p38α—kinases sharing 80% ATP-site similarity [10].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7